4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Description
Historical Development and Discovery
The compound was first synthesized in 1983 by Bartsch and Schwarz through a multi-step reaction involving 4-methylbenzenesulfonyl chloride and 2-aminophenol under basic conditions, followed by carboxylation. Early work focused on elucidating its crystalline structure and reactivity, with nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirming the presence of the benzoxazine core, sulfonyl group, and carboxylic acid moiety. Initial applications were exploratory, targeting its potential as a precursor for polymerizable benzoxazine resins. By the late 1990s, advances in heterocyclic chemistry revealed its utility in medicinal chemistry, particularly in enzyme inhibition studies.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅NO₅S |
| Molecular Weight | 333.36 g/mol |
| CAS Registry Number | 35017-55-1 |
| Functional Groups | Benzoxazine, sulfonyl, carboxylic acid |
Significance in Benzoxazine Chemistry
Benzoxazines are renowned for their thermal stability and polymerization capabilities, but the introduction of a sulfonyl group in this compound confers distinct electronic and steric properties. The sulfonyl moiety enhances electrophilicity, facilitating nucleophilic substitution reactions at the benzoxazine ring. Additionally, the carboxylic acid group enables further derivatization, such as esterification or amidation, making it a versatile intermediate. For example, its ethyl ester derivative (CAS 3480096) has been used to develop sodium channel inhibitors with improved pharmacokinetic profiles.
The compound’s structural uniqueness lies in its ability to act as a dual-functional building block: the benzoxazine ring participates in cycloaddition reactions, while the sulfonyl group stabilizes transition states in catalytic processes. This duality has spurred its use in synthesizing polybenzoxazines for high-performance materials and bioactive molecules targeting neurological disorders.
Position in Heterocyclic Organic Chemistry
As a fused heterocycle, the benzoxazine core combines oxygen and nitrogen atoms within a six-membered ring, creating a polarized electronic environment. The sulfonyl group at the 4-position further withdraws electron density, increasing the compound’s susceptibility to ring-opening reactions. This reactivity is exploited in synthesizing Mannich bases and Schiff base intermediates, which are pivotal in antimicrobial and anticancer agent development.
The carboxylic acid substituent at the 2-position introduces hydrogen-bonding capabilities, enhancing interactions with biological targets. For instance, derivatives of this compound have demonstrated inhibitory activity against monoamine oxidases (MAO-A IC₅₀ = 1.54 µM) and β-secretase (BACE-1 IC₅₀ = 8.47 µM), highlighting its role in neurodegenerative disease research.
Current Research Landscape
Recent studies prioritize optimizing synthetic routes and expanding biomedical applications. Advances in continuous-flow reactors have reduced reaction times from hours to minutes while improving yields (>85%). Mechanistic investigations using real-time mass spectrometry (PSI-ESI-MS) have clarified the role of protonation in benzoxazine formation, enabling tailored polymerization protocols.
In drug discovery, the compound serves as a scaffold for designing Nav1.7 sodium channel blockers, which show promise in pain management. Structural analogs modified with fluorinated or chlorinated aryl groups exhibit enhanced blood-brain barrier permeability, advancing their potential in treating central nervous system disorders. Concurrently, its incorporation into bio-based polybenzoxazines has improved flame retardancy in polymers, addressing industrial safety demands.
Table 2: Recent Applications in Biomedical Research
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-11-6-8-12(9-7-11)23(20,21)17-10-15(16(18)19)22-14-5-3-2-4-13(14)17/h2-9,15H,10H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRMIGUHWKZLMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415395 | |
| Record name | 4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49731054 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
35017-55-1 | |
| Record name | 3,4-Dihydro-4-[(4-methylphenyl)sulfonyl]-2H-1,4-benzoxazine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35017-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzoxazine Core
- Starting Materials: The synthesis begins with 2-aminophenol derivatives or anthranilic acid analogs.
- Cyclization Reaction: Under basic conditions, 2-aminophenol reacts with appropriate electrophiles to form the 1,4-benzoxazine ring. This cyclization is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Reaction Conditions: Mild heating (50–80°C) and base catalysts (e.g., sodium hydride or triethylamine) facilitate ring closure.
- Purification: Intermediates are purified via column chromatography and monitored by thin-layer chromatography (TLC).
Sulfonylation at the 4-Position
- Reagents: 4-Methylbenzenesulfonyl chloride (tosyl chloride) is the sulfonylating agent.
- Mechanism: The sulfonyl chloride reacts with the nitrogen or oxygen nucleophile on the benzoxazine intermediate to introduce the sulfonyl group.
- Conditions: The reaction is performed under controlled temperature (0–25°C) in the presence of a base such as pyridine or triethylamine to neutralize the released HCl.
- Optimization: Solvent polarity and temperature are critical; DMF often provides higher yields than less polar solvents.
- Yield: Typical yields range from 70% to 85% for this step.
Introduction of the Carboxylic Acid Group
- Method 1: Carboxylation Reaction
- The benzoxazine intermediate bearing the sulfonyl group undergoes carboxylation using carbon dioxide under pressure or via reaction with carboxylating agents.
- Method 2: Hydrolysis of Esters
- Alternatively, ester derivatives of the benzoxazine sulfonyl compound are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
- Reaction Conditions: Hydrolysis is typically conducted in aqueous acidic (HCl) or basic (NaOH) media at reflux temperatures.
- Purification: The final acid is isolated by acidification and recrystallization.
Reaction Types and Reagents Summary
| Reaction Step | Reagents/Conditions | Notes |
|---|---|---|
| Benzoxazine formation | 2-Aminophenol, base (NaH, Et3N), DMF/THF, 50-80°C | Cyclization monitored by TLC |
| Sulfonylation | 4-Methylbenzenesulfonyl chloride, base (pyridine/Et3N), 0–25°C | Controlled addition to prevent side reactions |
| Carboxylation/Hydrolysis | CO2 under pressure or ester hydrolysis (HCl/NaOH, reflux) | Ester hydrolysis preferred for milder conditions |
Advanced Synthetic Considerations
- Enantioselective Synthesis: For chiral benzoxazine derivatives, asymmetric catalysis using chiral ligands such as (R)-BINAP in palladium-catalyzed reductive cyclization has been reported to achieve >90% enantiomeric excess, although steric hindrance from the sulfonyl group may require catalyst optimization.
- Kinetic Studies: Variable-temperature NMR can identify rate-limiting steps, particularly during sulfonylation, enabling refinement of reaction times and temperatures.
- Continuous Flow Reactors: Industrial scale synthesis may employ continuous flow techniques to enhance reaction control and scalability.
Characterization Techniques
- NMR Spectroscopy: Proton and carbon NMR confirm the structure; sulfonyl protons typically resonate at δ 7.6–7.8 ppm, benzoxazine methylene protons at δ 3.5–4.0 ppm.
- Infrared Spectroscopy (IR): Characteristic peaks include ~1700 cm⁻¹ for carboxylic acid C=O and ~1350 cm⁻¹ for sulfonyl S=O stretching.
- Mass Spectrometry (HPLC-MS): Confirms molecular weight (~333.4 g/mol) and purity (>95%).
- X-ray Crystallography: Used for stereochemical confirmation and conformational analysis.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Benzoxazine Formation | 2-Aminophenol, base, DMF/THF | 50–80°C, several hours | 75–85 | Cyclization monitored by TLC |
| 2 | Sulfonylation | 4-Methylbenzenesulfonyl chloride, pyridine/Et3N | 0–25°C, controlled addition | 70–85 | Base neutralizes HCl |
| 3 | Carboxylation/Hydrolysis | CO2 under pressure or ester hydrolysis (acid/base) | Reflux, aqueous media | 80–90 | Ester hydrolysis preferred |
Research Findings and Optimization Notes
- Solvent Effects: DMF generally improves sulfonylation yields compared to THF due to better solvation of reagents.
- Temperature Control: Lower temperatures during sulfonylation reduce side product formation.
- Purification: Column chromatography after each step is critical for removing unreacted starting materials and side products.
- Scale-Up: Use of continuous flow reactors and advanced catalytic systems enhances reproducibility and yield at industrial scale.
- Biological Activity Correlation: The integrity of the sulfonyl and carboxylic acid groups is essential for the compound’s biological functions, necessitating careful synthetic control.
Scientific Research Applications
Pharmacological Applications
Research indicates that benzoxazine derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains and fungi. Studies have demonstrated that derivatives can inhibit microbial growth through mechanisms such as disrupting cell wall synthesis and interfering with metabolic pathways .
- Anti-cancer Properties : Some benzoxazine derivatives have been investigated for their potential as anti-neoplastic agents. They may act by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in malignant cells .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit elastase and other proteolytic enzymes, which is significant in conditions like chronic obstructive pulmonary disease (COPD) where elastase activity contributes to tissue damage .
Synthetic Methodologies
The synthesis of 4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves several steps:
- Formation of the Benzoxazine Ring : This can be achieved through cyclization reactions involving appropriate precursors such as anthranilic acids or their derivatives .
- Sulfonylation : The introduction of the sulfonyl group is often performed using sulfonating agents like sulfonyl chlorides under controlled conditions to ensure high yields and purity .
- Carboxylic Acid Functionalization : The carboxylic acid moiety can be introduced via carboxylation reactions or through hydrolysis of corresponding esters .
Industrial Applications
Beyond medicinal uses, this compound finds applications in materials science:
- Polymer Chemistry : Benzoxazines are utilized in the production of thermosetting resins due to their excellent thermal stability and mechanical properties. These materials are used in coatings, adhesives, and composite materials .
- Agricultural Chemicals : The compound's antimicrobial properties lend themselves to potential applications in pesticide formulations aimed at protecting crops from fungal infections .
Case Studies
Several studies highlight the efficacy and versatility of benzoxazine derivatives:
- Antimicrobial Screening : A study assessed various benzoxazine derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria using disc diffusion methods. Results indicated that certain derivatives exhibited significant inhibition zones compared to control substances .
- Synthesis Innovations : Research has focused on developing one-pot synthesis methods for benzoxazines that simplify the process while maintaining high yields. This approach minimizes waste and enhances efficiency in laboratory settings .
Mechanism of Action
The mechanism of action of 4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial actions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzoxazine scaffold allows for extensive modifications, leading to diverse biological activities. Below is a comparative analysis of key derivatives:
Pharmacological and Receptor Binding Insights
- Sulfonyl Group Variations: The sulfonyl group at the 4-position is pivotal for receptor interactions. For instance, ONO-2050297 achieves dual CysLT1/CysLT2 antagonism through a 3-carboxypropyl substituent and a benzoylamino group, demonstrating that bulky, polar substituents enhance potency . In contrast, the 4-methylphenylsulfonyl group in the target compound may favor selective binding to one receptor subtype, though explicit data are lacking .
- Ring Substituents : Chlorination (e.g., 6-chloro derivatives in ) or carboxymethylation () alters electronic properties and solubility, which can optimize pharmacokinetics .
Physicochemical Properties
- The parent compound (3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid ) has a predicted pKa of 2.02, indicating strong acidity, which is attenuated by sulfonyl or alkyl substitutions in derivatives .
- Melting Points : Derivatives with bulky substituents (e.g., benzylsulfonyl) exhibit higher melting points compared to the parent compound, reflecting increased molecular rigidity .
Biological Activity
The compound 4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a member of the benzoxazine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a unique benzoxazine ring structure, which contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 333.36 g/mol. The presence of the sulfonyl group enhances the compound's reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds within the benzoxazine class exhibit various biological activities, including:
- Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Effects : Certain benzoxazine derivatives have demonstrated activity against a range of pathogens.
- Enzyme Inhibition : These compounds may act as inhibitors for specific enzymes involved in critical biological pathways.
The mechanism of action for This compound involves interaction with various molecular targets. It may inhibit enzymes or receptors that are crucial for cell signaling and proliferation, leading to potential anticancer effects. For instance, studies have shown that modifications at specific positions on the benzoxazine ring can significantly enhance receptor binding affinity and antagonistic activity against serotonin receptors .
Structure-Activity Relationships (SAR)
The SAR of benzoxazine derivatives indicates that substituents on the benzene rings can dramatically influence biological activity. For example:
- Introduction of alkyl groups at certain positions has been linked to increased receptor affinity.
- The presence of electron-withdrawing groups like sulfonyl enhances the compound's ability to interact with target enzymes.
Case Studies
- Anticancer Activity : A study evaluated a series of benzoxazine derivatives for their ability to inhibit cell growth in various cancer cell lines. The results indicated that compounds with a sulfonyl group exhibited enhanced cytotoxicity compared to their non-sulfonyl counterparts.
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related benzoxazines. The findings revealed significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
- Receptor Binding Studies : Research involving serotonin receptor antagonism showed that modifications to the 1,4-benzoxazine structure could lead to improved binding characteristics, which may be beneficial in developing treatments for conditions like anxiety and depression .
Data Table: Summary of Biological Activities
Q & A
Q. Advanced
- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC; sulfonyl groups are prone to hydrolysis at pH > 7.
- Metabolite profiling : Use liver microsomes or S9 fractions to identify phase I/II metabolites. A structurally similar carboxylic acid derivative showed glucuronidation as the primary metabolic pathway .
How can computational methods aid in predicting this compound’s reactivity or binding affinity?
Q. Advanced
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) can model interactions with target proteins (e.g., cyclooxygenase-2), leveraging the sulfonyl group’s hydrogen-bonding potential.
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups on the phenyl ring) with activity trends from published analogs .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced
- Catalyst recycling : Heterogeneous catalysts (e.g., Pd/C) reduce costs but may lower enantioselectivity. Screen immobilized chiral catalysts (e.g., silica-supported proline derivatives).
- Crystallization-induced asymmetric transformation : Utilize chiral resolving agents (e.g., L-tartaric acid) during recrystallization to enhance ee% from 80% to >99% .
How should researchers design experiments to probe the compound’s mechanism of action?
Q. Basic
- In vitro assays : Test inhibition of inflammatory mediators (e.g., COX-2, TNF-α) in macrophage models.
- SAR studies : Synthesize analogs with modified sulfonyl or carboxyl groups to identify pharmacophores .
Q. Advanced
- Isotopic labeling : Incorporate C at the carboxylic acid position to track metabolic fate via NMR.
- Click chemistry : Attach fluorescent probes (e.g., BODIPY) to the benzoxazine core for cellular localization studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
